![molecular formula C17H12BrClN2O3 B5377454 (5E)-5-[(3-bromo-5-chloro-4-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B5377454.png)
(5E)-5-[(3-bromo-5-chloro-4-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione
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Overview
Description
(5E)-5-[(3-bromo-5-chloro-4-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine, chlorine, and methoxy group attached to a phenyl ring, and an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-bromo-5-chloro-4-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione typically involves the condensation of 3-bromo-5-chloro-4-methoxybenzaldehyde with 3-phenylimidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-bromo-5-chloro-4-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of imidazolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5E)-5-[(3-bromo-5-chloro-4-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-bromo-5-chloro-4-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
tert-Butyl carbamate: An organic building block used in various chemical syntheses.
Uniqueness
(5E)-5-[(3-bromo-5-chloro-4-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione is unique due to its specific combination of functional groups and its imidazolidine-2,4-dione core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[(3-bromo-5-chloro-4-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c1-24-15-12(18)7-10(8-13(15)19)9-14-16(22)21(17(23)20-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,23)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHSKXKDGMZOJT-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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